molecular formula C7H12O2 B2499105 2-(1-methylcyclobutyl)acetic Acid CAS No. 146723-08-2

2-(1-methylcyclobutyl)acetic Acid

Cat. No.: B2499105
CAS No.: 146723-08-2
M. Wt: 128.171
InChI Key: APMQPNZCBUJAAT-UHFFFAOYSA-N
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Description

2-(1-Methylcyclobutyl)acetic acid is an organic compound with the molecular formula C7H12O2 It is characterized by a cyclobutyl ring substituted with a methyl group and an acetic acid moiety

Scientific Research Applications

2-(1-Methylcyclobutyl)acetic acid has several scientific research applications:

    Diuretic and Uricosuric Properties: Research has shown that compounds similar to this compound can have potent diuretic and uricosuric properties, making them useful in treating conditions related to fluid retention or uric acid management.

    Stabilization of Non-heme Non-oxo Iron (IV) Species: This compound can stabilize iron (III) complexes, which is significant in bioinorganic chemistry research.

    Enhancement of Chemotherapy Cytotoxicity: Structurally related compounds have been studied for their potential to enhance the cytotoxicity of chemotherapy drugs, particularly in overcoming resistance in cancer therapy.

    Development of Metal Ion Complexes: Research on derivatives containing acetic acid pendant arms focuses on developing metal ion complexes for medical applications, including MRI and other diagnostic and therapeutic procedures.

    Synthesis of Gamma-Aminobutyric Acid Analogs: Efficient synthesis routes have been developed for enantiomers of cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted analog of gamma-aminobutyric acid, which is vital for understanding and potentially treating neurological disorders.

    Antibacterial and Anti-inflammatory Activities: Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial and anti-inflammatory activities.

Safety and Hazards

The safety information for “2-(1-methylcyclobutyl)acetic Acid” includes pictograms GHS05, GHS07, and the signal word “Danger”. Hazard statements include H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylcyclobutyl)acetic acid typically involves the following steps:

    Cyclobutylation: The initial step involves the formation of a cyclobutyl ring. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

    Methylation: The cyclobutyl ring is then methylated using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

    Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through carboxylation reactions using carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylcyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the cyclobutyl ring are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), catalysts (Lewis acids).

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-(1-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, influencing their activity.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling, thereby exerting its effects on biological systems.

Comparison with Similar Compounds

    Ethacrynic Acid: Known for its diuretic properties and ability to enhance chemotherapy cytotoxicity.

    Gamma-Aminobutyric Acid Analogs: Used in neurological research for their role in modulating neurotransmission.

    Cyclen and Cyclam Derivatives: Utilized in developing metal ion complexes for medical applications.

Uniqueness: 2-(1-Methylcyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to other acetic acid derivatives. Its ability to stabilize iron complexes and enhance chemotherapy cytotoxicity further distinguishes it from similar compounds.

Properties

IUPAC Name

2-(1-methylcyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMQPNZCBUJAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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